4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Description
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride is a heterocyclic compound featuring a triazole core substituted with a bromo group at position 4, a methyl group at position 1, and a sulfonyl chloride moiety at position 4. Its structural rigidity and electronic properties make it a versatile intermediate for synthesizing bioactive molecules, such as enzyme inhibitors or herbicides .
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXGVXXJULRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697031-25-6 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-1,2,3-triazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated triazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), and bases (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Reduced Triazole Derivatives: Formed by reduction of the bromine atom.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of drug candidates with antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and applications of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Sulfonyl Chloride vs. Carbonyl Chloride : The sulfonyl chloride group in the target compound exhibits higher electrophilicity compared to carbonyl chlorides (e.g., 5-methylisoxazole-4-carbonyl chloride), facilitating faster nucleophilic substitution with amines or alcohols .
- Bromo vs. Chloro/Trifluoromethyl : Bromine’s larger atomic radius enhances polarizability, making it more reactive in cross-coupling reactions than chloro or trifluoromethyl groups .
Crystallographic and Computational Analysis
For example, the C-S bond in sulfonyl chlorides typically ranges from 1.75–1.80 Å, which may vary slightly with substituent electronic effects.
Biological Activity
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 1697031-25-6) is a chemical compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a sulfonyl chloride functional group attached to a triazole ring. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C3H3BrClN3O2S |
| Molecular Weight | 260.50 g/mol |
| SMILES | CN1C(=C(N=N1)Br)S(=O)(=O)Cl |
The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that 4-bromo-1-methyl-1H-1,2,3-triazole derivatives exhibit significant antimicrobial activity . For instance, compounds derived from triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The sulfonyl chloride group enhances the reactivity of the triazole ring, facilitating interactions with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Triazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. A study highlighted that triazole-based compounds exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-15) cancers. The presence of the sulfonyl group is believed to contribute to the enhanced bioactivity observed in these compounds .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The sulfonyl chloride group can covalently modify active sites on enzymes, leading to inhibition of their activity.
- Protein Interactions : The compound can act as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes.
Case Study 1: Anticancer Activity Evaluation
In a comparative study involving various triazole derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated that this compound displayed IC50 values in the sub-micromolar range across different cell lines, demonstrating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. The results showed that it effectively inhibited the growth of several pathogens, suggesting its potential as an antimicrobial agent.
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for:
- Drug Development : As a precursor in synthesizing new drug candidates with enhanced therapeutic profiles.
- Biochemical Probes : For studying enzyme mechanisms and protein interactions in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
